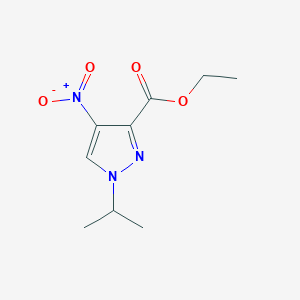![molecular formula C16H19N3S B2562744 2-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)thiazole CAS No. 86732-37-8](/img/structure/B2562744.png)
2-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a pyrrole and thiazole ring. Pyrrole is a five-membered aromatic ring with one nitrogen atom . Thiazole is also a five-membered ring but contains a nitrogen and a sulfur atom. The presence of these heterocycles suggests that the compound could have interesting chemical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole and thiazole rings in separate steps, followed by their connection via a suitable linker . The exact method would depend on the specific substituents and functional groups present in the target molecule .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and thiazole rings, along with any substituents attached to these rings . The exact structure would depend on the nature of these substituents and the way they are connected to the rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the heterocyclic rings and any substituents. Pyrrole and thiazole rings can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of heteroatoms (nitrogen and sulfur), the aromaticity of the rings, and the nature of the substituents would all play a role .Aplicaciones Científicas De Investigación
Synthesis and Biological Importance
Thiazole derivatives, including 2-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)thiazole, have shown a broad spectrum of biological activities. These compounds are significant in medicinal chemistry, with applications ranging from antimicrobial and anti-inflammatory to anticancer activities. The unique structure of thiazole derivatives allows them to serve as ligands for various biomolecules, making them attractive for the development of new therapeutic agents (Rosales-Hernández et al., 2022).
Optical Sensors and Bioactivity
Thiazole and pyrimidine derivatives have been extensively used as recognition units for the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds. These compounds have not only been employed in the creation of exquisite sensing materials but also possess a range of biological and medicinal applications, demonstrating the versatility of thiazole-based compounds (Jindal & Kaur, 2021).
Anticancer Potentials
The anticancer potentials of benzothiazole derivatives have been extensively reviewed, showing that these compounds have significant effects on various cancer cell lines. The structure-activity relationship (SAR) of benzothiazole derivatives has been explored, revealing the impact of different substituents on their anticancer efficacy. These findings highlight the potential of thiazole derivatives in cancer chemotherapy (Pathak et al., 2019).
Structural Modifications for Chemotherapeutics
Recent studies on the structural modifications of benzothiazole scaffolds have led to the development of new antitumor agents. These modifications aim to enhance the biological profile and synthetic accessibility of benzothiazoles, making them promising candidates for chemotherapeutic applications. This work underscores the ongoing interest in thiazole derivatives as potential anticancer agents (Ahmed et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-2-4-13(5-3-1)8-18-9-14-11-19(12-15(14)10-18)16-17-6-7-20-16/h1-7,14-15H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCIJFJXKPDDOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1CC3=CC=CC=C3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(6-acetamido-2-((3,5-dimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2562662.png)
![4-(3-(Difluoromethyl)azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2562663.png)







![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide](/img/structure/B2562674.png)

![5-Bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2562681.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2562682.png)
